[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14(2)20(3,13-21)22-17(24)12-27-19(26)16-8-6-15(7-9-16)11-23-10-4-5-18(23)25/h6-9,14H,4-5,10-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTZCPOWSZIYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)CN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyano group, a carbamoyl moiety, and a benzoate derivative. Its molecular formula is with a molecular weight of approximately 328.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 328.41 g/mol |
| CAS Number | [to be determined] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor signaling pathways, particularly through:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling, which is crucial in many physiological processes .
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may be effective against certain bacterial strains and fungi.
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, suggesting its use in treating inflammatory diseases.
Cytotoxic Effects
In vitro studies have indicated that this compound may induce apoptosis in various cancer cell lines. This cytotoxicity suggests potential applications in cancer therapy, warranting further investigation into its anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of related benzoate derivatives. Results showed significant inhibition against Gram-positive bacteria, indicating the potential for developing new antibiotics.
- Anti-inflammatory Mechanisms : Research published in Pharmacological Reviews highlighted how similar compounds inhibited NF-kB signaling pathways, leading to decreased inflammation in animal models .
- Cytotoxicity in Cancer Research : A recent publication in Cancer Letters demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hypothetically, analogs might include:
Table 1: Key Features of Hypothetical Analogs
Key Differences :
- Steric Effects : The 1,2-dimethylpropyl group in the target compound may hinder enzymatic degradation compared to shorter-chain analogs, prolonging half-life .
- Electronic Effects: The cyano group’s electron-withdrawing nature could alter binding to targets like GABA receptors or kinases versus non-cyano analogs .
- Solubility: The pyrrolidinone moiety likely improves aqueous solubility relative to purely aromatic analogs.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | DCM, EDC, 0°C | 65 | 92% |
| B | DMF, TEA, RT | 78 | 95% |
Basic: What spectroscopic and analytical methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent connectivity. For example, carbonyl resonances (165–172 ppm in -NMR) and NH protons (9–10 ppm in -NMR) are key markers .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
- HPLC-PDA : Assess purity and detect impurities (e.g., residual solvents or unreacted intermediates) .
Basic: How can researchers ensure purity and identify impurities in the compound?
Methodological Answer:
- Chromatographic Methods : Use reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
- Mass Spectrometry : LC-MS or GC-MS to trace low-abundance impurities (e.g., brominated byproducts from alkylation steps) .
- Reference Standards : Compare retention times and spectra with certified impurities (e.g., EP/JP reference materials) .
Advanced: How can crystallographic data resolve structural ambiguities or contradictions?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond lengths, angles, and stereochemistry .
- Data Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in torsion angles or hydrogen bonding .
- Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the pyrrolidinone or benzoate moieties (e.g., halogens, methoxy groups) to probe electronic or steric effects .
- Biological Assays : Test derivatives against target enzymes (e.g., proteases or kinases) to correlate activity with structural features.
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. Table 2: Example SAR Modifications
| Derivative | R Group | IC50 (nM) | Notes |
|---|---|---|---|
| 1 | -Cl (para) | 12 | Improved potency |
| 2 | -OCH3 (meta) | 45 | Reduced solubility |
Advanced: How to address unexpected byproducts during synthesis?
Methodological Answer:
- Mechanistic Studies : Use -labeling or kinetic isotope effects to trace reaction pathways (e.g., acetyl migration in hydrazide reactions) .
- Byproduct Isolation : Characterize unexpected products via 2D NMR (e.g., NOESY for spatial proximity) and HRMS .
- Condition Screening : Adjust temperature, solvent polarity, or catalyst loading to suppress side reactions .
Advanced: What in silico strategies predict physicochemical or pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
- Molecular Dynamics : Simulate membrane permeability (e.g., using GROMACS) to assess blood-brain barrier penetration.
- QSAR Modeling : Develop regression models linking structural descriptors (e.g., topological polar surface area) to solubility or toxicity .
Advanced: How to investigate polymorphism or stability under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
